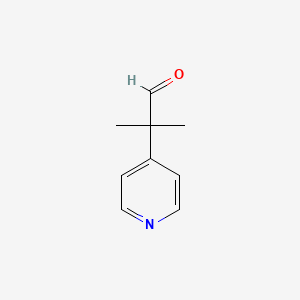

2-Methyl-2-(pyridin-4-yl)propanal

Beschreibung

Contextualization of Substituted Pyridines and Propanals in Chemical Research

Substituted pyridines are integral to a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov Their synthesis has been a subject of intense research for over a century, leading to the development of numerous methodologies for their construction and functionalization. nih.gov Similarly, propanal and its derivatives are fundamental C3 building blocks in organic synthesis. The aldehyde functionality is highly versatile, participating in a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations, making propanal derivatives valuable precursors to a multitude of organic compounds.

Structural Features and Isomeric Considerations of the 2-Methyl-2-(pyridin-4-yl)propanal (B6146399) Framework

The chemical structure of 2-Methyl-2-(pyridin-4-yl)propanal is characterized by a propanal backbone substituted at the C2 position with both a methyl group and a pyridin-4-yl group. This creates a quaternary carbon center directly attached to the aldehyde functionality, a structural motif that imparts significant steric hindrance around the reactive carbonyl group.

Isomerism is a key consideration for this compound. The pyridine (B92270) ring can be attached at the 2-, 3-, or 4-position, leading to three constitutional isomers:

2-Methyl-2-(pyridin-2-yl)propanal

2-Methyl-2-(pyridin-3-yl)propanal

2-Methyl-2-(pyridin-4-yl)propanal

The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. The 4-pyridinyl isomer, the focus of this article, is expected to have distinct properties compared to its 2- and 3-pyridinyl counterparts due to differences in inductive and resonance effects.

A search of chemical supplier databases confirms the commercial availability of the isomeric 2-Methyl-2-(pyridin-2-yl)propanal, suggesting that synthetic routes to this class of compounds are established. However, specific experimental data for the 4-pyridinyl isomer remains scarce in the public domain.

Table 1: Isomers of 2-Methyl-2-(pyridin-yl)propanal

| Isomer | Chemical Structure |

| 2-Methyl-2-(pyridin-2-yl)propanal | CC(C)(C=O)c1ccccn1 |

| 2-Methyl-2-(pyridin-3-yl)propanal | CC(C)(C=O)c1cnccc1 |

| 2-Methyl-2-(pyridin-4-yl)propanal | CC(C)(C=O)c1ccncc1 |

Overview of Current Research Trajectories and Identified Gaps pertaining to Pyridinyl-Substituted Aldehydes

Current research on pyridinyl-substituted aldehydes is often directed towards their application in medicinal chemistry, where they serve as precursors to biologically active molecules. acs.org For instance, various substituted pyridine aldehydes have been investigated for their potential as antisickling agents. acs.org

Despite this interest, a significant gap exists in the fundamental characterization of many pyridinyl-substituted aldehydes, particularly those with sterically demanding substitution patterns like 2-Methyl-2-(pyridin-4-yl)propanal. The synthesis of such compounds can be challenging, and their unique reactivity profiles, influenced by the sterically hindered aldehyde and the electronic nature of the pyridine ring, are not well-documented.

A plausible and commonly employed synthetic route to aldehydes is the reduction of the corresponding nitrile. The precursor, 2-Methyl-2-(pyridin-4-yl)propanenitrile, is a known compound, and its reduction would provide a direct pathway to the target aldehyde. nih.gov Several methods are available for this transformation, including the Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, and reductions using reagents like Raney Nickel or Diisobutylaluminium hydride (DIBAL-H). drugfuture.comrsc.orgwikipedia.org The Stephen reaction is particularly effective for aromatic nitriles. wikipedia.orgbyjus.com Raney Nickel, in the presence of reagents like sodium hypophosphite or formic acid, offers a convenient method for nitrile to aldehyde conversion under mild conditions. rsc.orgscielo.org.zamq.edu.au

The physicochemical properties of 2-Methyl-2-(pyridin-4-yl)propanal can be predicted based on its structure. The presence of the pyridine nitrogen and the carbonyl oxygen provides sites for hydrogen bonding, which will influence its solubility and boiling point. Spectroscopic analysis would be crucial for its definitive identification.

NMR Spectroscopy: In the ¹H NMR spectrum, one would expect to see signals corresponding to the aldehydic proton, the aromatic protons of the pyridine ring, and the methyl protons. The chemical shift of the aldehydic proton would be characteristically downfield. The symmetry of the 4-substituted pyridine ring would lead to a distinct splitting pattern for the aromatic protons. The two methyl groups are chemically equivalent and would likely appear as a singlet. Based on predictions for the related 2-methylpropanal, the methyl protons would appear around 1.1 ppm, the methine proton (in this case, the quaternary carbon has no proton), and the aldehyde proton significantly downfield, likely above 9 ppm. docbrown.infochegg.com

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve cleavage adjacent to the carbonyl group, leading to the loss of the formyl radical (CHO) or the entire propanal side chain. libretexts.orgmiamioh.edu

The reactivity of 2-Methyl-2-(pyridin-4-yl)propanal is dictated by the aldehyde group, but modulated by the adjacent quaternary carbon and the pyridine ring. The steric bulk of the two methyl groups and the pyridine ring at the alpha-position would hinder nucleophilic attack on the carbonyl carbon, potentially leading to lower reactivity compared to less substituted aldehydes. The electron-withdrawing nature of the pyridin-4-yl group would, however, increase the electrophilicity of the carbonyl carbon.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2-pyridin-4-ylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNKTICXHOFSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 2 Pyridin 4 Yl Propanal and Analogous Structures

Strategies for Stereocontrolled Construction of the Quaternary Carbon Center bearing a Pyridinyl Moiety

The creation of a quaternary carbon atom, especially one substituted with a sterically demanding pyridinyl group, is a significant synthetic hurdle. This section delves into methodologies to construct the 2-methyl-2-(pyridin-4-yl)propanal (B6146399) scaffold, focusing on the formation of the key carbon-carbon bond and subsequent functional group manipulations.

Exploration of Carbon-Carbon Bond Forming Reactions for Pyridine-4-yl Substituted Propanal Scaffolds

The direct formation of the carbon framework of pyridine-4-yl substituted propanals can be approached through several classic and modern carbon-carbon bond-forming reactions.

Grignard Reaction Variants:

Grignard reagents are powerful nucleophiles for forming C-C bonds. masterorganicchemistry.comyoutube.comchemguide.co.uk In the context of synthesizing precursors to 2-Methyl-2-(pyridin-4-yl)propanal, a potential strategy involves the reaction of a suitable pyridinyl Grignard reagent with a propanal derivative or the addition of an alkyl Grignard reagent to a pyridinyl-substituted ester.

The reaction of Grignard reagents with esters typically results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com For instance, reacting an ester with two equivalents of a Grignard reagent can yield a tertiary alcohol. masterorganicchemistry.com The mechanism involves an initial nucleophilic addition to the ester, followed by the elimination of an alkoxide to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com

A study on the reaction of heterocyclic N-oxides with Grignard reagents demonstrated the synthesis of a diverse set of substituted pyridines in high yields. rsc.org Furthermore, the catalytic enantioselective addition of Grignard reagents to pyridinium (B92312) salts has been shown to produce chiral 1,4-dihydropyridines. acs.org

Alkylation Approaches:

Alkylation reactions offer another avenue for constructing the desired carbon skeleton. Direct C-4 selective alkylation of pyridines has been a long-standing challenge due to issues with regioselectivity. youtube.comchemistryviews.org However, recent advancements have provided solutions.

One approach involves the use of a blocking group on the pyridine (B92270) nitrogen to direct alkylation to the C-4 position. chemistryviews.org For example, a maleate-derived blocking group can be used to achieve exquisite control in Minisci-type decarboxylative alkylation at the C-4 position of pyridines. chemistryviews.orgnih.govchemrxiv.org This method is operationally simple and scalable. nih.govchemrxiv.org

Nickel-catalyzed C-4 selective alkylation of pyridines with alkenes and alkynes has also been achieved using a Lewis acid co-catalyst. acs.org This method has been shown to tolerate a variety of substituents on both the alkene and the pyridine. acs.org Another strategy involves a borane-catalyzed tandem reaction that results in exclusively C3-selective alkylation of pyridines. acs.org

Functional Group Interconversion Pathways to Aldehydes from Precursors

Once the quaternary carbon center is established, the aldehyde functionality can be introduced through various functional group interconversions.

Reduction of Esters:

The partial reduction of esters to aldehydes is a key transformation. researchgate.netacs.org While strong reducing agents like LiAlH4 typically reduce esters to primary alcohols, milder reagents can achieve the desired aldehyde. chemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose, especially at low temperatures like -78 °C, to prevent over-reduction to the alcohol. chemistrysteps.comquimicaorganica.org The reaction proceeds through a hemiacetal intermediate which is then hydrolyzed to the aldehyde. chemistrysteps.com

Modified Red-Al reducing agents, such as N-methylpiperazine-modified sodium bis(2-methoxyethoxy)aluminum hydride (NMP-SMEAH), have also been developed for the conversion of aromatic diesters to dialdehydes. researchgate.net A patent describes the reduction of organic esters to aldehydes using sodium aluminum hydrides of the formula NaAlHx(OR1)4-x at low temperatures. google.com

Oxidation of Alcohols:

Alternatively, if the synthesis yields a primary alcohol, it can be oxidized to the corresponding aldehyde. Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid. chemistrysteps.com Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, converting primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.orgncerthelp.comncert.nic.in Another effective reagent is Dess-Martin periodinane (DMP), which often provides higher yields under less rigorous conditions. libretexts.org

Regioselective Functionalization of the Pyridine Ring in Precursors to 2-Methyl-2-(pyridin-4-yl)propanal

Achieving regioselective functionalization of the pyridine ring is crucial for synthesizing the target molecule and its analogs. The electronic nature of the pyridine ring, being electron-deficient, dictates the strategies that can be employed.

Considerations for Directed Lithiation or Metal-Catalyzed Coupling Reactions

Directed Lithiation:

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgbaranlab.orguwindsor.ca In pyridine systems, a directing metalating group (DMG) can guide a lithium reagent to a specific position on the ring. clockss.orguwindsor.ca The reactions are typically carried out at low temperatures in anhydrous solvents like ether or THF. clockss.org To avoid nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring, hindered lithiating agents such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used. clockss.orguwindsor.ca The resulting lithiated intermediate can then be reacted with an electrophile to introduce a desired substituent. clockss.org

For instance, the direct lithiation of substituted pyridines containing a DMG with a lithium reagent at low temperature generates the corresponding lithium intermediates in-situ, which upon reaction with electrophiles, yield the substituted derivatives. clockss.org The regioselectivity of the metalation is influenced by the position of the DMG on the pyridine ring. uwindsor.caznaturforsch.com

Metal-Catalyzed Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in pyridine synthesis. acs.orgacs.orgnsf.govnih.govdntb.gov.ua The Suzuki-Miyaura coupling, for example, has been used for the C-4 selective coupling of 2,4-dichloropyridines with boronic esters. acs.org This approach can overcome the intrinsic reactivity of the C=N bond and the coordinating effect of the pyridine nitrogen that can complicate Pd-catalyzed reactions. acs.org

Ligand choice can be critical in controlling the regioselectivity of these couplings. For instance, a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote C-4 selective cross-coupling of 2,4-dichloropyridines. nsf.gov Interestingly, ligand-free conditions have also been found to enhance C-4 selectivity in some Suzuki couplings. nsf.gov The development of methods for the C-4 functionalization of pyridines via heterocyclic phosphonium (B103445) salts also provides a versatile route to various derivatives. acs.orgthieme-connect.de This strategy allows for the installation of a phosphonium group with broad functional group tolerance, which can then be converted to other functionalities. acs.org

Integration of Continuous Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. organic-chemistry.orgthieme-connect.comnih.govcapes.gov.bryoutube.comnih.govnih.gov

Kinetic and Thermodynamic Aspects of Flow Processes

The application of continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time, which directly impacts the kinetics and thermodynamics of a reaction. organic-chemistry.orgthieme-connect.com This level of control can lead to higher yields and selectivities compared to batch reactions. organic-chemistry.orgthieme-connect.comcapes.gov.br

For example, a continuous flow microreactor has been successfully used for the N-oxidation of pyridine derivatives, achieving up to 99% yield with significantly shorter reaction times compared to batch processes. organic-chemistry.orgthieme-connect.comresearchgate.net The system demonstrated high efficiency and stability over extended periods of continuous operation. organic-chemistry.org

The hydrodynamic properties of the flow within a reactor also play a crucial role. A study on pyridine synthesis in different types of fluidized bed reactors showed that the average catalyst activity is determined by the catalyst circulation rates and residence times. researchgate.net

The integration of machine learning algorithms, such as Bayesian optimization, with continuous flow systems can further accelerate reaction optimization by efficiently exploring the reaction parameter space. nih.gov This approach has been demonstrated for the optimization of butylpyridinium bromide synthesis under continuous flow conditions. nih.gov

Scalability and Efficiency Enhancements in Pyridine Derivatization

Recent advancements have focused on overcoming these hurdles, leading to innovative strategies that enhance both the efficiency and scalability of pyridine derivatization. These methodologies prioritize atom economy, reduce step counts, and provide reliable control over regioselectivity, particularly for the synthesis of C4-substituted pyridines analogous to 2-methyl-2-(pyridin-4-yl)propanal.

Modern Catalytic Approaches to C4-Alkylation

Direct and selective C-H functionalization at the C4 position of the pyridine ring has been a long-standing goal. nih.gov Success in this area represents a significant leap in efficiency by obviating the need for pre-functionalized starting materials like halopyridines. nih.gov

Minisci-Type Radical Alkylation via a Blocking Group Strategy

A highly practical and scalable solution to the challenge of C4-alkylation has been developed utilizing a temporary, removable blocking group on the pyridine nitrogen. chemistryviews.orgnih.gov This strategy employs a simple fumarate- or maleate-derived group that effectively shields the C2 and C6 positions, directing radical addition exclusively to the C4 position under Minisci reaction conditions. nih.govchemrxiv.org

The process begins with the formation of a stable, often crystalline, pyridinium salt from pyridine and an inexpensive starting material like maleic acid. chemistryviews.orgnih.gov This salt serves as the substrate for a Minisci-type decarboxylative alkylation. The reaction proceeds using a carboxylic acid as the alkyl source, a silver salt catalyst (e.g., AgNO₃), and an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). nih.gov This method is notable for its operational simplicity, broad substrate scope, and applicability to the synthesis of pyridines bearing a C4-quaternary center, which are valuable structures in medicinal chemistry. nih.gov The blocking group is readily removed under basic conditions to yield the final C4-alkylated pyridine.

The table below summarizes the scope of this regioselective C4-alkylation, demonstrating its effectiveness with various pyridines and carboxylic acids, including a tertiary acid that installs a quaternary carbon center.

Table 1: Regioselective C4-Alkylation of Pyridines Using a Maleate-Derived Blocking Group Reaction Conditions: Pyridinium salt (0.5 mmol), Carboxylic Acid (1.0 mmol), AgNO₃ (20 mol%), (NH₄)₂S₂O₈ (1.0 mmol), in a DCE:H₂O (1:1) solvent system at 50 °C for 2 hours. Yields are for the isolated product after removal of the blocking group.

| Pyridine Substrate | Carboxylic Acid | C4-Alkylated Product | Yield (%) |

| Pyridine | Cyclohexanecarboxylic Acid | 4-Cyclohexylpyridine | 78% |

| Pyridine | 4-Methoxy-phenylacetic acid | 4-(4-Methoxybenzyl)pyridine | 67% |

| Pyridine | Pivalic Acid | 4-tert-Butylpyridine | 68% |

| 3-Methylpyridine | Pivalic Acid | 4-tert-Butyl-3-methylpyridine | 61% |

| 3-Chloropyridine | Pivalic Acid | 4-tert-Butyl-3-chloropyridine | 70% |

This table is generated based on data from research findings on practical and regioselective C4-alkylation of pyridines. nih.gov

Nickel/Lewis Acid Cooperative Catalysis

Another powerful strategy for direct C4-alkylation involves cooperative catalysis with a transition metal and a Lewis acid. Nickel-catalyzed systems, in particular, have proven effective for the selective addition of pyridines across alkenes and alkynes. acs.orgnih.gov In this approach, a nickel catalyst, often paired with an N-heterocyclic carbene (NHC) ligand like IPr, activates the C-H bond of pyridine. A bulky Lewis acid cocatalyst, such as an aluminum-based compound, coordinates to the pyridine nitrogen. thieme-connect.comthieme-connect.com This coordination prevents ortho-C–H functionalization and directs the catalytic activity to the C4 position. thieme-connect.com

This dual catalytic system enables the direct synthesis of linear or branched 4-alkylpyridines from simple, abundant feedstocks. acs.org The reaction tolerates a variety of functional groups on both the pyridine and the alkene, making it a versatile tool for constructing complex molecules. nih.govthieme-connect.com

Table 2: Nickel-Catalyzed C4-Alkylation of Pyridine with Alkenes Reaction Conditions: Pyridine (1.0 mmol), Alkene (1.5 mmol), Ni(cod)₂ (5 mol%), IPr (5 mol%), AlMe₃ (20 mol%) in toluene (B28343) at 130 °C.

| Alkene | Product | Yield (%) |

| 1-Tridecene | 4-Tridecylpyridine | 70% |

| Styrene | 4-(1-Phenylethyl)pyridine (branched) | 89% |

| Vinyltrimethylsilane | 4-(2-(Trimethylsilyl)ethyl)pyridine | 83% |

| 1-Dodecyne | 4-Dodecylpyridine | 91% |

This table is generated based on data from research on selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. acs.orgnih.gov

Flow Chemistry for Enhanced Scalability and Efficiency

Transitioning from batch processing to continuous flow chemistry is a key strategy for enhancing the scalability, safety, and efficiency of chemical syntheses. In the context of pyridine derivatization, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. chemrxiv.org The high surface-area-to-volume ratio in flow reactors allows for superior heat management, which is critical for controlling highly exothermic reactions often encountered in pyridine chemistry. This level of control leads to improved reproducibility, higher yields, and purer products, often minimizing the need for extensive purification. Furthermore, the ability to operate at temperatures and pressures above the solvent's boiling point can significantly accelerate reaction rates.

Comprehensive Analysis of Chemical Transformations and Reaction Mechanisms of 2 Methyl 2 Pyridin 4 Yl Propanal

Reactivity Profiles of the Aldehyde Functional Group

The reactivity of 2-Methyl-2-(pyridin-4-yl)propanal (B6146399) is significantly influenced by its aldehyde functional group. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. openstax.orglibretexts.org The single substituent on the carbonyl carbon of an aldehyde presents less steric hindrance to an approaching nucleophile compared to the two substituents on a ketone's carbonyl carbon. openstax.orglibretexts.org Electronically, aldehydes are more reactive because they have only one alkyl group to reduce the electrophilicity of the carbonyl carbon, whereas ketones have two. ncert.nic.in

However, the presence of an aromatic ring, as in benzaldehyde, can decrease reactivity compared to aliphatic aldehydes because the electron-donating resonance effect of the ring makes the carbonyl group less electrophilic. openstax.orglibretexts.org

Nucleophilic addition is a primary reaction pathway for aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgncert.nic.in This intermediate is then protonated to yield an alcohol. openstax.org The reaction can be catalyzed by either acid or base. libretexts.org In a basic medium, a more reactive nucleophile directly attacks the carbonyl carbon. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weaker, neutral nucleophile. libretexts.org

The reversibility of nucleophilic addition depends on the basicity of the nucleophile. masterorganicchemistry.com Strong bases like hydride reagents (e.g., NaBH₄, LiAlH₄) and organometallic reagents (e.g., Grignard reagents) result in irreversible additions. masterorganicchemistry.com Weaker bases lead to reversible reactions. masterorganicchemistry.com

A classic example of nucleophilic addition is the formation of cyanohydrins when aldehydes react with hydrogen cyanide (HCN). ncert.nic.inchemguide.co.uk This reaction is typically catalyzed by a base to generate the more nucleophilic cyanide ion (CN⁻). ncert.nic.in For 2-Methyl-2-(pyridin-4-yl)propanal, this would lead to the formation of 2-hydroxy-3-methyl-3-(pyridin-4-yl)butanenitrile.

Aldehydes are readily oxidized to carboxylic acids, a reaction that distinguishes them from ketones which are generally resistant to oxidation except under harsh conditions. libretexts.orglibretexts.org The presence of a hydrogen atom on the carbonyl carbon of an aldehyde makes it susceptible to oxidation. libretexts.org

Common oxidizing agents for this transformation include:

Tollens' Reagent: An alkaline solution of ammoniacal silver nitrate. Aldehydes are oxidized to the carboxylate salt, and silver ions are reduced to metallic silver, forming a characteristic "silver mirror" on the reaction vessel. libretexts.orglibretexts.org

Fehling's or Benedict's Solution: Alkaline solutions containing a complex of copper(II) ions. Aldehydes are oxidized, and the blue Cu²⁺ ions are reduced to red-orange copper(I) oxide (Cu₂O).

Chromic Acid (H₂CrO₄): Prepared in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid (Jones reagent). The aldehyde is oxidized to a carboxylic acid, and the orange Cr⁶⁺ is reduced to green Cr³⁺. libretexts.orglibretexts.org

The oxidation of 2-Methyl-2-(pyridin-4-yl)propanal with a suitable oxidizing agent would yield 2-methyl-2-(pyridin-4-yl)propanoic acid. The steric hindrance around the aldehyde group, caused by the two methyl groups and the pyridine (B92270) ring on the alpha-carbon, might influence the reaction rate but is generally overcome by common oxidizing agents. organic-chemistry.orgacs.org

Aldehydes can be reduced to primary alcohols. chemguide.co.uklibretexts.org This transformation is a cornerstone of organic synthesis.

Common reducing agents include:

Sodium Borohydride (NaBH₄): A milder reducing agent that is selective for aldehydes and ketones. wikipedia.orgchemistrysteps.com It is often used in protic solvents like methanol (B129727) or ethanol. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. chemistrysteps.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger and more reactive reducing agent that reduces a wider range of carbonyl compounds, including esters and carboxylic acids. chemguide.co.ukwikipedia.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. chemguide.co.uk

The reduction of 2-Methyl-2-(pyridin-4-yl)propanal with either NaBH₄ or LiAlH₄ would produce 2-methyl-2-(pyridin-4-yl)propan-1-ol. vaia.comlibretexts.org The general reaction involves the addition of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

The aldehyde group of 2-Methyl-2-(pyridin-4-yl)propanal can participate in various condensation and cyclization reactions. These reactions often involve the formation of a new carbon-carbon or carbon-heteroatom bond.

Aldol (B89426) Condensation: In the presence of a base or acid, aldehydes with at least one α-hydrogen can undergo self-condensation. However, 2-Methyl-2-(pyridin-4-yl)propanal lacks α-hydrogens and therefore cannot undergo a typical aldol condensation. It can, however, act as the electrophilic partner in a crossed-aldol condensation with another enolizable aldehyde or ketone.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an alkene. This provides a versatile method for synthesizing substituted alkenes.

Formation of Imines and Enamines: Aldehydes react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. These reactions are often catalyzed by acid and involve the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. ncert.nic.in

Cyclization Reactions: The pyridine ring and the aldehyde group can potentially participate in intramolecular cyclization reactions, especially if another reactive functional group is present in the molecule or introduced through a reaction. For example, multicomponent reactions involving aldehydes are a common strategy for synthesizing substituted pyridine rings. nih.gov

Transformations Involving the Pyridine Heterocycle

The pyridine ring in 2-Methyl-2-(pyridin-4-yl)propanal offers additional avenues for chemical transformations, particularly in the realm of coordination chemistry.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a good Lewis base and enabling it to coordinate with a wide variety of transition metal ions. wikipedia.orgjscimedcentral.com This coordination can lead to the formation of stable metal complexes with diverse geometries, such as octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.org

The resulting metal complexes can exhibit significant catalytic activity in various organic transformations. cnr.it The electronic and steric properties of the pyridine ligand, including the substituents on the ring, can be tuned to modulate the reactivity and selectivity of the metal catalyst. mdpi.com

For instance, pyridine-containing ligands are used in:

Oxidation Catalysis: Metal complexes with pyridine-based ligands have been employed as catalysts for the oxidation of alcohols and other substrates. cnr.itmdpi.com

C-C and C-O Bond Forming Reactions: These complexes can catalyze stereoselective carbon-carbon and carbon-oxygen bond-forming reactions. cnr.it

Polymerization Catalysis: Certain transition metal complexes with pyridine ligands are used as catalysts in polymerization processes.

The aldehyde group in 2-Methyl-2-(pyridin-4-yl)propanal could also participate in coordination, potentially acting as a bidentate ligand in conjunction with the pyridine nitrogen. Such bifunctional ligands can form highly stable chelate complexes with metals, which are often used in catalysis. rsc.org

Interactive Data Tables

Table 1: Reactivity of Carbonyl Compounds

| Compound Type | General Reactivity to Nucleophilic Addition | Steric Hindrance at Carbonyl Carbon | Electronic Effect on Carbonyl Carbon |

|---|---|---|---|

| Aldehyde | High | Low (one substituent) | Less electron donation |

| Ketone | Moderate | High (two substituents) | More electron donation |

Table 2: Common Reagents for Aldehyde Transformations

| Transformation | Reagent | Product Type |

|---|---|---|

| Oxidation | Tollens' Reagent | Carboxylate Salt |

| Oxidation | Chromic Acid (Jones Reagent) | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) / Base | α-Hydroxynitrile |

Potential for Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of 2-Methyl-2-(pyridin-4-yl)propanal is susceptible to both electrophilic and nucleophilic aromatic substitution, with the position of substitution being heavily influenced by the electronic nature of the pyridine ring and the reaction conditions.

Electrophilic Aromatic Substitution:

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. quimicaorganica.orgyoutube.comyoutube.com This deactivation is due to the nitrogen atom's inductive effect and its ability to be protonated or coordinate to Lewis acids, further reducing electron density in the ring. youtube.com Consequently, electrophilic aromatic substitution (EAS) on pyridine and its derivatives requires more drastic conditions than for benzene. quimicaorganica.orgyoutube.com

The substitution pattern is directed to the 3- and 5-positions (meta to the nitrogen atom). quimicaorganica.orgyoutube.com This is because the intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by having a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com In the case of 2-Methyl-2-(pyridin-4-yl)propanal, the bulky 2-methyl-2-propanal substituent at the 4-position would sterically hinder attack at the 3- and 5-positions to some extent. However, electronic effects are the primary directing factor. The presence of electron-donating groups on the ring can increase the reactivity towards EAS and may influence the regioselectivity. youtube.com For instance, the nitration of pyridine itself requires high temperatures (around 300°C) and gives a low yield of 3-nitropyridine. youtube.com The presence of activating groups can lower the required reaction temperature. youtube.com

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it activated towards nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions. stackexchange.comyoutube.com The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.compearson.com This stabilization is not possible for attack at the 3- and 5-positions. stackexchange.com

For 2-Methyl-2-(pyridin-4-yl)propanal, the 4-position is already substituted. Therefore, nucleophilic attack would be expected to occur at the 2- and 6-positions. These reactions are analogous to nucleophilic acyl substitution, proceeding through an addition-elimination mechanism. youtube.com The presence of a good leaving group at the target position is typically required for the reaction to proceed efficiently.

Table 1: Regioselectivity in Aromatic Substitution on the Pyridine Ring

| Reaction Type | Favored Positions | Reason for Selectivity |

| Electrophilic Aromatic Substitution | 3 and 5 | Avoidance of placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quimicaorganica.orgyoutube.com |

| Nucleophilic Aromatic Substitution | 2, 4, and 6 | Stabilization of the anionic intermediate through delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comyoutube.com |

Thermochemical Decomposition Pathways and Reaction Kinetics of Substituted Propanals

The thermochemical decomposition of substituted propanals, such as 2-Methyl-2-(pyridin-4-yl)propanal, is a complex process that can proceed through various pathways depending on the temperature, pressure, and the nature of the substituents.

Studies on the thermal decomposition of propanal itself have shown that at the initial stages of pyrolysis, it can undergo unimolecular barrierless reactions to form various radical species. researchgate.net These include the formation of CHO + C₂H₅, CH₂CHO + CH₃, CH₃CHCHO + H, and CH₃CH₂CO + H. researchgate.net A termolecular pathway leading to the formation of C₂H₄ + CO + H₂ has also been identified. researchgate.net

For substituted propanals, the presence of the substituent can significantly influence the decomposition mechanism and kinetics. In the case of 2-Methyl-2-(pyridin-4-yl)propanal, the pyridine ring and the gem-dimethyl group will play a crucial role. The C-C bond between the quaternary carbon and the pyridine ring could be a potential site for initial bond scission, leading to the formation of a pyridyl radical and a 2-methyl-2-propanal radical.

The decomposition of related compounds provides some insights. For instance, the thermal decomposition of isopropanol (B130326) has been studied extensively, with dehydration to form propene and water being a significant pathway at lower pressures. researchgate.net The decomposition of other aldehydes, such as n-butanal and n-pentanal, is also an area of active research due to their relevance as intermediates in biofuel combustion. researchgate.net

The kinetics of these decomposition reactions are often complex and can be described by pressure- and temperature-dependent rate constants. researchgate.net Experimental techniques such as single pulse shock tubes are used to study these reactions at high temperatures. nih.gov

Mechanistic Elucidation of Key Reaction Pathways through Experimental and Computational Methods

The elucidation of reaction mechanisms for compounds like 2-Methyl-2-(pyridin-4-yl)propanal relies on a combination of experimental and computational methods.

Experimental Methods:

Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying reaction products and intermediates. For example, in the study of pyridine methylation, ¹H-NMR was used to analyze the product mixture. mdpi.com

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) provides crucial information about the reaction mechanism. rsc.org For instance, the kinetics of the reaction between COS and a sterically hindered amine were investigated using a stopped-flow technique to determine the reaction order and rate parameters. researchgate.net

Trapping of Intermediates: In some cases, reactive intermediates can be "trapped" by adding a specific reagent that reacts with them to form a stable, characterizable product.

Computational Methods:

Quantum Chemistry Calculations: Ab initio and Density Functional Theory (DFT) calculations are powerful tools for mapping potential energy surfaces, locating transition states, and calculating reaction barriers. researchgate.netnih.gov These calculations can help to predict the most likely reaction pathways and provide insights into the electronic structure of intermediates. For example, computational studies have been used to understand the regioselectivity of electrophilic nitration of pyridine derivatives. rsc.org

Transition State Theory: This theory is used in conjunction with computational results to predict reaction rate constants. nih.gov

Master Equation Modeling: For complex reactions with multiple competing pathways, master equation modeling can be used to estimate phenomenological temperature and pressure-dependent rate constants. researchgate.net

By combining experimental observations with computational modeling, a detailed and quantitative understanding of the reaction mechanisms of 2-Methyl-2-(pyridin-4-yl)propanal can be achieved.

Spectroscopic and Computational Analysis of 2-Methyl-2-(pyridin-4-yl)propanal Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published experimental data for the chemical compound 2-Methyl-2-(pyridin-4-yl)propanal . Despite extensive searches for its spectroscopic and computational characterization, no specific research findings, data tables, or detailed analyses pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, or vibrational spectroscopy (FT-IR, Raman) are currently available in the public domain.

The requested article, which was to be structured around a detailed outline of advanced spectroscopic and computational characterization, cannot be generated with scientific accuracy due to the absence of this foundational data. The inquiry for high-resolution ¹H and ¹³C NMR spectra, advanced two-dimensional NMR techniques (COSY, HSQC, HMBC), ¹⁵N NMR for pyridine ring characterization, high-resolution mass spectrometry (HRMS) for molecular formula and fragmentation analysis, and vibrational spectra for functional group identification did not yield any specific results for the target compound.

While spectroscopic data for structurally related compounds, such as 2-methylpropanal and other pyridine derivatives, are well-documented, this information is not directly transferable to provide a scientifically rigorous and accurate analysis of 2-Methyl-2-(pyridin-4-yl)propanal. The generation of a detailed article with data tables as requested would necessitate experimental data that has not been reported in the available scientific literature.

Therefore, until research on the synthesis and characterization of 2-Methyl-2-(pyridin-4-yl)propanal is conducted and published, a detailed and scientifically accurate article on its advanced spectroscopic and computational characterization remains beyond the scope of current knowledge.

Advanced Spectroscopic and Computational Characterization of 2 Methyl 2 Pyridin 4 Yl Propanal

Computational Chemistry Approaches to Molecular Properties and Reactivity

Computational chemistry provides powerful tools for investigating the properties of molecules like 2-Methyl-2-(pyridin-4-yl)propanal (B6146399) at an atomic level. These methods allow for the detailed characterization of its structure, spectroscopic properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution and energy of electrons within the molecule (electronic structure).

Geometry Optimization: By employing methods like B3LYP with a 6-31G(d,p) basis set, researchers can calculate the optimized geometric parameters of a molecule. researchgate.net For pyridine (B92270) functionalized with a formyl (CHO) group, which is structurally related to the target molecule, DFT calculations provide key bond lengths and angles. researchgate.net These calculations help to understand the steric and electronic effects of the substituents on the pyridine ring. The optimization process seeks the lowest energy conformation, providing a static picture of the molecule's structure. For instance, in related pyran derivatives, DFT calculations have accurately determined C-C, C-O, and C-H bond lengths, which typically range from 1.34 Å to 1.53 Å for C-C bonds and around 1.08 Å to 1.09 Å for C-H bonds. materialsciencejournal.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-C (in ring) | ~1.39 |

| C-N (in ring) | ~1.34 | |

| C-C (ring-substituent) | ~1.50 | |

| C=O | ~1.21 | |

| Bond Angles (°) | C-C-C (in ring) | ~118-120 |

| C-N-C (in ring) | ~117 | |

| Ring-C-C (substituent) | ~121 |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For many organic molecules, this gap can be calculated using DFT methods. thaiscience.infonih.gov For example, in a study on substituted pyridines, the HOMO was typically localized on the pyridine ring and substituent, while the LUMO was distributed over the ring system, indicating the sites for nucleophilic and electrophilic attack, respectively. researchgate.net

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap (ΔE) | 4.52 |

| Ionization Potential | 7.06 |

| Electron Affinity | 2.54 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) via Quantum Chemical Methods (e.g., GIAO)

Quantum chemical methods are highly effective for predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP functional), is a popular approach for calculating NMR chemical shifts. scispace.com

The process involves first optimizing the molecule's geometry and then performing the GIAO calculation on the stable conformer. scispace.com These calculations produce theoretical shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Studies have shown that this method can yield predictions with an average deviation of about 0.12 ppm for ¹H shifts when using modest basis sets like 6-31G**. scispace.com

| Fragment | Proton (¹H) Shift Range (ppm) | Carbon (¹³C) Shift Range (ppm) | Reference |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 9.7 | ~205 | docbrown.info |

| Pyridine C-H (α to N) | 8.5 - 8.7 | ~150 | mdpi.com |

| Pyridine C-H (β to N) | 7.2 - 7.8 | ~124 | mdpi.com |

| Tertiary Alkyl C-H | 2.4 - 2.6 | ~42 | docbrown.info |

| Methyl (-CH₃) | 1.0 - 1.2 | ~20 | chemicalbook.comdocbrown.info |

Analysis of Potential Energy Surfaces and Transition States for Reaction Mechanisms

Understanding how a chemical reaction proceeds requires mapping the potential energy surface (PES). A PES illustrates the energy of a molecular system as a function of its geometry. mdpi.com Key features on the PES are minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states (TS). mdpi.com The transition state is the highest energy point along the lowest energy path connecting reactants and products, and its energy determines the activation energy of the reaction. nih.gov

For 2-Methyl-2-(pyridin-4-yl)propanal, a key reaction would be the nucleophilic attack at the carbonyl carbon. Computational methods can model the approach of a nucleophile to the aldehyde. researchgate.net By calculating the energy at each step, a reaction coordinate can be plotted, revealing the energy of the transition state. Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between the reactant and product states. mdpi.com While specific studies on this molecule are not prevalent, research on related systems, such as the reaction of thiols with Michael acceptors (which include α,β-unsaturated aldehydes), shows that calculated activation energies can be correlated with experimental reaction rates. nih.gov Such calculations are vital for predicting reactivity and elucidating complex reaction mechanisms without relying solely on experimental data. uchicago.eduacs.org

Investigation of Intermolecular Interactions (e.g., hydrogen bonding in pyridine-water complexes)

The non-covalent interactions between molecules govern their physical properties and behavior in solution. For 2-Methyl-2-(pyridin-4-yl)propanal, the nitrogen atom's lone pair in the pyridine ring is a primary site for hydrogen bonding.

Computational studies on pyridine-water complexes have shown that the most stable arrangement involves a linear O-H···N hydrogen bond. scispace.com In addition to classical hydrogen bonding, the pyridine nitrogen can participate in other weak interactions. Studies on complexes of pyridine with small ketones have revealed the presence of an n→π* tetrel interaction, where the nitrogen lone pair (n) donates electron density to the antibonding orbital (π*) of the carbonyl group. researchgate.net This type of interaction is characterized by a specific geometry where the nitrogen atom approaches the carbonyl carbon along a path similar to the Bürgi-Dunitz trajectory, with an N···C=O angle of approximately 103°. researchgate.net Such interactions, along with weaker C-H···O contacts, contribute to the stability of molecular complexes in both biological systems and materials science.

| Interaction Type | Description | Key Atoms Involved | Reference |

|---|---|---|---|

| Hydrogen Bonding | Donation of a hydrogen from a donor (e.g., water) to the nitrogen lone pair. | Pyridine N, Donor H (e.g., from H₂O) | scispace.com |

| n→π* Interaction | Donation of electron density from the nitrogen lone pair to the π* orbital of a carbonyl group. | Pyridine N, Carbonyl C, Carbonyl O | researchgate.net |

| C-H···O Contact | A weak hydrogen bond between a C-H on the pyridine ring and an oxygen atom. | Pyridine C-H, Acceptor O | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

While DFT calculations provide a static image of the lowest-energy structure, many molecules are flexible and can adopt multiple conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational preferences. nih.gov

For a molecule like 2-Methyl-2-(pyridin-4-yl)propanal, rotation around the single bond connecting the pyridine ring to the quaternary carbon atom would be a key conformational degree of freedom. An MD simulation could explore the rotational energy barrier and the population of different conformers at a given temperature. This is achieved by solving Newton's equations of motion for the system, allowing the molecule to explore its conformational space. mdpi.com Although specific MD simulation studies for 2-Methyl-2-(pyridin-4-yl)propanal are not documented in the searched literature, this technique is widely applied to study the conformational behavior of flexible organic molecules and peptides, often in combination with experimental data from NMR. nih.gov

Role of 2 Methyl 2 Pyridin 4 Yl Propanal in Advanced Organic Synthesis and Materials Science

Strategic Utilization as a Key Synthetic Building Block

Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. Pyridine (B92270) derivatives, in particular, are common structural motifs. However, the specific role of 2-Methyl-2-(pyridin-4-yl)propanal (B6146399) as a starting material or key intermediate remains largely undocumented.

Precursor for Complex Heterocyclic Systems and Polycyclic Structures

The aldehyde functional group is a cornerstone of synthetic chemistry, often employed in condensation reactions to form larger, more complex molecules, including various heterocyclic and polycyclic structures. Theoretically, 2-Methyl-2-(pyridin-4-yl)propanal could undergo reactions such as the Hantzsch pyridine synthesis, or be used in multicomponent reactions to generate diverse molecular scaffolds. Despite this potential, a thorough review of scientific literature did not yield specific examples or dedicated studies where 2-Methyl-2-(pyridin-4-yl)propanal is explicitly used as a precursor for the synthesis of such complex systems. Research in this area tends to focus on more readily available or differently substituted pyridine aldehydes.

Intermediate in the Synthesis of Specialty Chemicals

Specialty chemicals are valued for their performance or function. The structural features of 2-Methyl-2-(pyridin-4-yl)propanal—a quaternary carbon center adjacent to an aldehyde and a pyridine ring—could conceptually lead to the synthesis of unique specialty chemicals for various industries. For instance, its derivatives could find use as agrochemicals or pharmaceutical intermediates. However, there is a lack of published research detailing the conversion of 2-Methyl-2-(pyridin-4-yl)propanal into specific, named specialty chemicals. The closely related nitrile, 2-Methyl-2-(pyridin-4-yl)propanenitrile, appears more frequently in patent literature, suggesting it may be a more common intermediate for these purposes. nih.gov

Design and Development of Novel Ligands for Coordination Chemistry

The nitrogen atom in the pyridine ring of 2-Methyl-2-(pyridin-4-yl)propanal makes it a candidate for use as a ligand in coordination chemistry. Ligands containing pyridine are ubiquitous and have been instrumental in the development of catalysts, sensors, and metal-organic frameworks. The aldehyde group could be further modified, for example, through Schiff base condensation, to create multidentate ligands capable of forming stable complexes with various metal ions. While the synthesis of new ligands from pyridine-containing aldehydes is a common strategy, researchgate.netresearchgate.net specific research detailing the design and synthesis of novel ligands starting from 2-Methyl-2-(pyridin-4-yl)propanal, and the study of their coordination complexes, is not available in the reviewed literature.

Potential Integration into Functional Materials

The development of functional materials, such as supramolecular assemblies and polymers with specific optical, electronic, or responsive properties, is a burgeoning area of chemical research. nih.govfrontiersin.org The combination of a hydrogen-bonding capable pyridine ring and a reactive aldehyde group in 2-Methyl-2-(pyridin-4-yl)propanal suggests its potential as a monomer for polymerization or as a component in the self-assembly of supramolecular architectures. These materials could harness the properties of the pyridine unit for applications in areas like catalysis or molecular recognition. Nevertheless, there are no specific studies or reports that demonstrate the successful integration of 2-Methyl-2-(pyridin-4-yl)propanal into such functional materials.

Conclusion and Future Research Directions

Recapitulation of the Fundamental Chemical Significance of 2-Methyl-2-(pyridin-4-yl)propanal (B6146399)

The fundamental chemical significance of 2-Methyl-2-(pyridin-4-yl)propanal is rooted in the interplay of its key structural features: the pyridine (B92270) ring, the aldehyde functional group, and the sterically demanding quaternary α-carbon. The electron-withdrawing nature of the pyridine ring at the 4-position significantly influences the reactivity of the adjacent aldehyde group, potentially enhancing its electrophilicity. This electronic effect is modulated by the steric hindrance imposed by the two methyl groups on the α-carbon, which can offer a high degree of stereocontrol in chemical transformations.

This combination of electronic activation and steric shielding makes 2-Methyl-2-(pyridin-4-yl)propanal a potentially valuable substrate and building block in organic synthesis. Its structure is particularly relevant to the field of asymmetric catalysis, where the precise control of three-dimensional space around a reactive center is paramount for achieving high levels of enantioselectivity. The pyridinyl nitrogen also provides a handle for coordination to metal catalysts or for protonation, further tuning the compound's reactivity and catalytic activity.

Identification of Promising Avenues for Mechanistic and Synthetic Innovations

The unique characteristics of 2-Methyl-2-(pyridin-4-yl)propanal suggest several promising avenues for future research, focusing on both mechanistic understanding and synthetic applications.

Mechanistic Investigations:

Kinetics and Thermodynamics of Enamine/Enolate Formation: Detailed studies on the rates and equilibria of enamine and enolate formation from 2-Methyl-2-(pyridin-4-yl)propanal with various chiral amines and other catalysts would provide fundamental insights into its reactivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model transition states of reactions involving this aldehyde, predicting stereochemical outcomes and guiding the design of new catalysts and reactions.

Spectroscopic Studies: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, could be used to observe reactive intermediates and elucidate reaction mechanisms in real-time.

Synthetic Innovations:

Asymmetric Aldol (B89426) and Mannich Reactions: The sterically hindered nature of 2-Methyl-2-(pyridin-4-yl)propanal makes it an intriguing substrate for developing highly stereoselective aldol and Mannich reactions to generate complex chiral building blocks.

Novel Organocatalytic Transformations: Exploring its use in novel organocatalytic cascades, where the pyridine moiety can participate in the catalytic cycle, could lead to the discovery of new synthetic methodologies.

Synthesis of Novel Pyridine-Containing Scaffolds: Utilizing 2-Methyl-2-(pyridin-4-yl)propanal as a starting material for the synthesis of new heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

| Research Avenue | Focus | Potential Impact |

| Mechanistic Studies | Understanding reaction pathways and intermediates. | Rational design of more efficient and selective catalysts. |

| Synthetic Applications | Developing new methods for creating complex molecules. | Access to novel chemical entities for various applications. |

| Computational Chemistry | Predicting reactivity and stereoselectivity. | Accelerating the discovery and optimization of new reactions. |

Interdisciplinary Perspectives and Potential for Collaborative Research in Pyridinyl Aldehyde Chemistry

The study of 2-Methyl-2-(pyridin-4-yl)propanal and related pyridinyl aldehydes is not confined to the realm of synthetic organic chemistry. Its potential extends to various interdisciplinary fields, offering exciting opportunities for collaborative research.

Medicinal Chemistry: The pyridine ring is a common motif in many pharmaceuticals. The development of new synthetic methods using 2-Methyl-2-(pyridin-4-yl)propanal could facilitate the synthesis of novel drug candidates with unique three-dimensional structures. Collaboration with medicinal chemists and pharmacologists would be crucial to evaluate the biological activity of these new compounds.

Materials Science: Pyridine-containing polymers and materials can exhibit interesting electronic and optical properties. Incorporating structurally complex building blocks derived from 2-Methyl-2-(pyridin-4-yl)propanal could lead to the development of new functional materials with applications in electronics, sensors, and catalysis. Collaboration with materials scientists would be essential to characterize and develop these new materials.

Chemical Biology: The aldehyde functional group can be used to label and probe biological systems. The unique reactivity of 2-Methyl-2-(pyridin-4-yl)propanal could be harnessed to develop new chemical probes for studying biological processes. Collaboration with chemical biologists would enable the application of these tools in a biological context.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-(pyridin-4-yl)propanal, and how can reaction conditions be optimized?

- Methodological Answer : A key approach involves asymmetric α-benzylation of aldehydes using a multifunctional chiral covalent organic framework (CCOF) catalyst. This method enables enantioselective synthesis, critical for generating bioactive intermediates. Optimization includes adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity (e.g., dichloromethane), and temperature (0–25°C) to enhance yield and enantiomeric excess (ee). Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers verify the purity and structural integrity of 2-Methyl-2-(pyridin-4-yl)propanal?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to confirm functional groups and stereochemistry. Compare chemical shifts with computational predictions (e.g., DFT calculations).

- X-ray Crystallography : Employ SHELXL for refinement of crystal structures, particularly for resolving stereochemical ambiguities. SHELX programs are robust for small-molecule refinement and high-resolution data .

- Chromatography : HPLC with chiral columns to determine enantiopurity (ee > 95% for pharmaceutical applications).

Q. What safety protocols are essential for handling 2-Methyl-2-(pyridin-4-yl)propanal in the laboratory?

- Methodological Answer : While specific toxicity data for this compound is limited, general precautions for aldehydes and pyridine derivatives apply:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of vapors .

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Neutralize aldehyde groups with bisulfite before disposal to prevent environmental release.

Advanced Research Questions

Q. How does 2-Methyl-2-(pyridin-4-yl)propanal facilitate asymmetric catalysis in drug synthesis?

- Methodological Answer : The compound serves as a chiral synthon in enantioselective α-benzylation reactions. For example, (R)-2-Methyl-3-(pyridin-4-yl)propanal ((R)-MPP) is pivotal in constructing heteroaryl motifs found in antivirals and kinase inhibitors. The CCOF catalyst (e.g., BINOL-phosphoric acid/metalloporphyrin hybrids) provides a heterogeneous platform for precise stereocontrol, achieving ee values up to 92% .

Q. How can contradictions in spectroscopic data for derivatives of 2-Methyl-2-(pyridin-4-yl)propanal be resolved?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and mass spectrometry to cross-check functional groups.

- Computational Modeling : Use Gaussian or ORCA for predicting NMR chemical shifts and optimizing geometries.

- Crystallographic Refinement : Apply SHELXL to resolve structural ambiguities, especially for tautomeric or conformational isomers .

Q. What challenges arise in achieving high enantiomeric excess (ee) during catalytic synthesis, and how are they addressed?

- Methodological Answer :

- Challenge : Steric hindrance from the pyridinyl group reduces catalyst-substrate interaction.

- Solution : Use bulky chiral ligands (e.g., BINOL derivatives) to enhance stereoselectivity.

- Process Optimization : Screen solvents (e.g., toluene for non-polar interactions) and additives (e.g., molecular sieves to control moisture). Kinetic studies (e.g., Eyring plots) can identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.